1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide
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Overview
Description
1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a cyclohexyl group with a methylsulfonyl substituent, and a prop-2-enoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective COX-2 inhibitor, which could be used to develop anti-inflammatory drugs with fewer side effects.
Industry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain without affecting COX-1, thereby minimizing gastrointestinal side effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-4-methylbenzenesulfonamide: This compound shares the cyclohexyl and methylsulfonyl groups but lacks the piperidine and prop-2-enoyl moieties.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain the methylsulfonyl group and are studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a cyclohexyl group with a methylsulfonyl substituent, and a prop-2-enoyl group
Properties
IUPAC Name |
N-(4-methylsulfonylcyclohexyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-3-15(19)18-10-8-12(9-11-18)16(20)17-13-4-6-14(7-5-13)23(2,21)22/h3,12-14H,1,4-11H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNUXYOGFNPVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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